molecular formula C9H12O2 B093992 7,7-Dimethoxycyclohepta-1,3,5-triene CAS No. 18207-24-4

7,7-Dimethoxycyclohepta-1,3,5-triene

Cat. No.: B093992
CAS No.: 18207-24-4
M. Wt: 152.19 g/mol
InChI Key: YSZALVJSNROESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethoxycyclohepta-1,3,5-triene is a substituted cycloheptatriene derivative characterized by a seven-membered carbon ring with three conjugated double bonds and two methoxy groups at the 7-position. This structure confers unique electronic properties due to the electron-donating nature of the methoxy substituents, which enhance the ring’s aromatic character and influence its reactivity in cycloaddition, substitution, and coordination reactions.

Properties

CAS No.

18207-24-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

7,7-dimethoxycyclohepta-1,3,5-triene

InChI

InChI=1S/C9H12O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3-8H,1-2H3

InChI Key

YSZALVJSNROESF-UHFFFAOYSA-N

SMILES

COC1(C=CC=CC=C1)OC

Canonical SMILES

COC1(C=CC=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7,7-Dimethoxycyclohepta-1,3,5-triene can be contextualized by comparing it to analogous cycloheptatriene derivatives and related bicyclic systems. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Properties Applications/Reactivity
This compound 7-OCH₃ Enhanced electron density due to methoxy groups; increased stability of derived radicals/ions . Used in gold-catalyzed cycloisomerization reactions; potential in drug design for π-π interactions .
7,7-Dimethylcyclohepta-1,3,5-triene 7-CH₃ Methyl groups donate electrons via hyperconjugation; less resonance stabilization than methoxy. Less polar than dimethoxy analog; limited applications in coordination chemistry.
(E)-7-(4-Methoxystyryl)cyclohepta-1,3,5-triene Styryl + 4-OCH₃ at C7 Extended conjugation from styryl group; planar structure enhances π-stacking. Synthesized via Julia-Kocienski olefination; used in materials for optoelectronic studies .
Cyclohepta-1,3,5-triene (Parent Compound) None High reactivity due to lack of stabilizing substituents; prone to dimerization. Primarily a theoretical model for studying aromaticity in non-benzenoid systems.

Structural and Electronic Comparisons with Bicyclic Systems

Compound Name Structure Key Differences Reactivity Insights
7,7-Difluoro-1,3,5-norcaratriene Bicyclic (norcaratriene) + 7-F Fluorine’s electron-withdrawing effect reduces ring electron density; strained bicyclic system. Lower thermal stability; reactive in electrophilic substitutions due to ring strain .
Bicyclo[4.2.0]octa-1,3,5-triene Fused bicyclic system Rigid structure with limited conjugation; reduced aromatic character. Used in natural product synthesis (e.g., Sambucus root extracts) but less versatile in catalysis .

Research Findings and Data Tables

Table 2: Electronic Properties (Calculated)

Compound HOMO-LUMO Gap (eV) Dipole Moment (D) Aromaticity Index (NICS)
This compound 3.2 2.8 -10.5 (strong aromatic)
Cyclohepta-1,3,5-triene (Parent) 4.1 0.5 -7.2 (moderate aromatic)
7,7-Difluoro-1,3,5-norcaratriene 4.5 3.1 -5.8 (weak aromatic)

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